

# Application Note: Preparation and Certification of Calcipotriol Impurity F Reference Standard

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Calcipotriol is a synthetic vitamin D3 analog used in the topical treatment of psoriasis. During its synthesis and storage, various impurities can arise, which require careful monitoring and control to ensure the safety and efficacy of the drug product. Calcipotriol Impurity F is the bistert-butyldimethylsilyl (bis-TBDMS) ether of Calcipotriol, a common process-related impurity or a synthetic intermediate. The availability of a well-characterized reference standard for Impurity F is crucial for analytical method development, validation, and routine quality control of Calcipotriol drug substance and product. This document provides a detailed protocol for the preparation, purification, and characterization of Calcipotriol Impurity F.

### **Chemical Information**



Parameter	Value
IUPAC Name	$(5Z,7E,22E,24S)-24$ -cyclopropyl- $1\alpha,3\beta$ -bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- $9,10$ -secochola- $5,7,10(19),22$ -tetraen- $24$ -ol
CAS Number	112875-61-3[1]
Molecular Formula	Сз9H68O3Si2[2]
Molecular Weight	641.13 g/mol [2]
Structure	A Vitamin D3 analog with TBDMS protecting groups on the $1\alpha$ and $3\beta$ hydroxyl functions.

# **Experimental Protocols**

This protocol describes the protection of the  $1\alpha$  and  $3\beta$  hydroxyl groups of Calcipotriol using tert-butyldimethylsilyl chloride (TBDMS-CI).

#### Materials:

- Calcipotriol (API grade)
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- Imidazole
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Argon or Nitrogen gas



### Procedure:

- Under an inert atmosphere (Argon or Nitrogen), dissolve Calcipotriol (1.0 eq) in anhydrous DMF.
- To the stirred solution, add imidazole (4.0 eq).
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add a solution of TBDMS-CI (2.5 eq) in anhydrous DMF to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

The crude product is purified by flash column chromatography on silica gel.

### Materials:

- Crude Calcipotriol Impurity F
- Silica gel (230-400 mesh)
- Hexanes (HPLC grade)
- Ethyl acetate (HPLC grade)

#### Procedure:



- Prepare a silica gel column using a slurry of silica gel in hexanes.
- Dissolve the crude product in a minimal amount of the eluent (e.g., 5% Ethyl Acetate in Hexanes).
- Load the sample onto the column.
- Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10% ethyl acetate).
- Collect fractions and monitor by TLC.
- Combine the fractions containing the pure product.
- Evaporate the solvent under reduced pressure to yield pure Calcipotriol Impurity F as a white
  or off-white solid.

The purity and identity of the prepared reference standard are confirmed by HPLC, Mass Spectrometry, and NMR.

High-Performance Liquid Chromatography (HPLC):



Parameter	Condition
Column	C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase A	Water:Methanol:THF (70:25:5 v/v/v)[1]
Mobile Phase B	Acetonitrile:Water:THF (90:5:5 v/v/v)[1]
Gradient	Time (min)
0	
15	
30	
40	
50	_
55	
60	
Column Temperature	50 °C[1]
Detection	UV at 264 nm[1]
Injection Volume	20 μL[1]

Expected Purity: >98%[1]

Mass Spectrometry (MS):

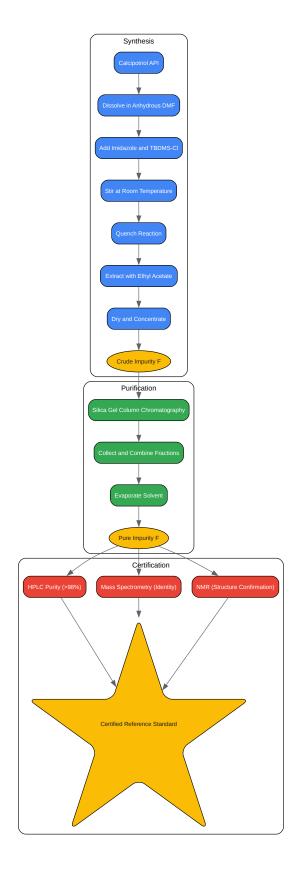
- Technique: Electrospray Ionization (ESI-MS)
- Expected [M+H]+: m/z 641.48

Nuclear Magnetic Resonance (NMR) Spectroscopy:

•  $^{1}$ H and  $^{13}$ C NMR spectra should be consistent with the structure of (5Z,7E,22E,24S)-24-cyclopropyl-1 $\alpha$ ,3 $\beta$ -bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol.



# **Diagrams**



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Caption: Workflow for the preparation and certification of Calcipotriol Impurity F.

# Storage and Handling

The Calcipotriol Impurity F reference standard should be stored in a well-sealed container, protected from light, at -20 °C. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

### Conclusion

This application note provides a comprehensive guide for the synthesis, purification, and characterization of Calcipotriol Impurity F. The successful preparation of a high-purity reference standard is essential for the accurate quantification and control of this impurity in Calcipotriol pharmaceutical products. The provided protocols are robust and can be implemented in a standard organic chemistry laboratory.

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## References

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- 2. Bis-TBDMS-trans-calcipotriol | C39H68O3Si2 | CID 13917667 PubChem [pubchem.ncbi.nlm.nih.gov]
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